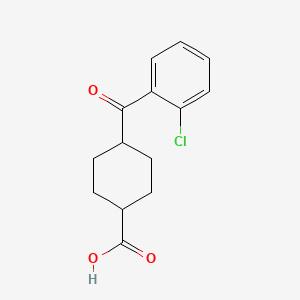

trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15ClO3 and a molecular weight of 266.72 g/mol . It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . The process is designed to produce a high trans ratio of more than 75% .

Industrial Production Methods: Industrial production methods for this compound often involve a one-pot synthesis approach, which is efficient and suitable for large-scale production . The use of low hydrogen pressure in the reaction makes it more feasible for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules . It is also used in the study of stereochemistry and chiral compounds .

Biology: In biology, this compound is used in research related to enzyme inhibition and protein-ligand interactions . It serves as a model compound for studying the effects of structural modifications on biological activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new drugs and in the study of drug-receptor interactions.

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals . It is also used as an intermediate in the synthesis of other chemical compounds.

Mécanisme D'action

The mechanism of action of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid

- trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Comparison: Compared to similar compounds, trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific structural features and chemical properties . The presence of the 2-chlorobenzoyl group imparts distinct reactivity and biological activity, making it valuable for various research and industrial applications .

Activité Biologique

Trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅ClO₃

- Molecular Weight : 270.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and signal transduction mechanisms.

- Protein-Ligand Interactions : The compound can bind to proteins, potentially modulating their activity through conformational changes.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes:

-

Cholinesterases : The compound exhibits significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The IC50 values for these enzymes are indicative of its potential use in treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 Value (µM) Acetylcholinesterase (AChE) 45.6 Butyrylcholinesterase (BChE) 39.8 - Cyclooxygenases (COX) : Preliminary studies suggest that the compound may inhibit COX enzymes, which are involved in inflammation and pain pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells. The results indicated that at certain concentrations, the compound improved cell viability and reduced oxidative stress markers.

- Experimental Design : Cells were treated with varying concentrations (0, 10, 50, 100 µM) for 24 hours.

- Findings : At 50 µM, cell viability improved by approximately 30% compared to untreated controls.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro.

Applications in Medicine

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Neurodegenerative Diseases : Its cholinesterase inhibitory activity suggests potential use in Alzheimer's disease treatment.

- Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs.

Propriétés

IUPAC Name |

4-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLQWFUANKQTCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.